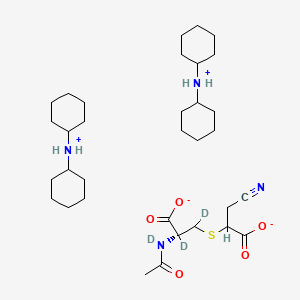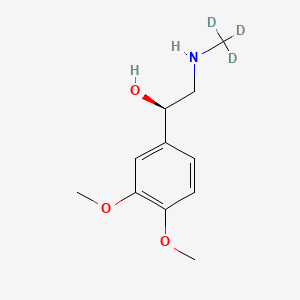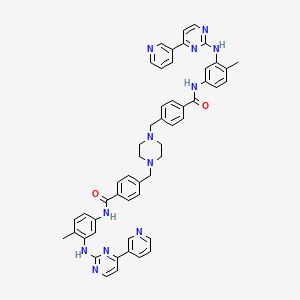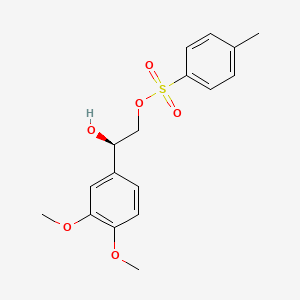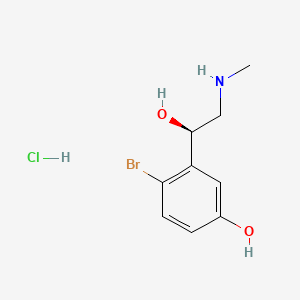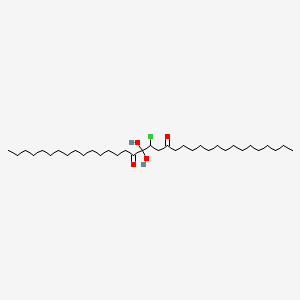
1-脱氢醛固酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dehydro Aldosterone, also known as Aldosterone, is a hormone secreted by the adrenal cortex that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . It has a molecular formula of C21H28O5 .
Synthesis Analysis
Aldosterone is created from cholesterol within the zona glomerulosa of the adrenal glands. Cholesterol interacts sequentially with the enzymes 3-beta-hydroxysteroid dehydrogenase, 21-alpha-hydroxylase, 11-beta-hydroxylase, and steroid 18-hydroxylase (also called aldosterone synthase) to produce 11-beta, 21-dihydroxy-3, 20-dioxopregn-4-en-18-al (aldosterone) .Molecular Structure Analysis
The molecular structure of 1-Dehydro Aldosterone is characterized by a molecular weight of 360.4 g/mol. It has a complexity of 695 and a topological polar surface area of 94.8 Ų .Chemical Reactions Analysis
Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .Physical and Chemical Properties Analysis
1-Dehydro Aldosterone has a molecular weight of 360.4 g/mol, an XLogP3 of 0.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .科学研究应用
心血管系统
醛固酮是人体内一种至关重要的激素,具有多种病理生理作用。 醛固酮过量,也称为原发性醛固酮增多症,是高血压最常见的继发原因 . 这些改变会导致冠心病,包括缺血和心肌梗死、左心室肥厚、心力衰竭、心房颤动 .
肾脏系统
醛固酮过量会导致有害的代谢和其他病理生理改变,以及引起肾脏的炎症、氧化和纤维化作用 . 这会导致慢性肾脏病 .
代谢系统
醛固酮过量会导致有害的代谢改变 . 它与代谢改变有关,例如胰岛素抵抗和肥胖 .
血管系统
醛固酮对培养的血管平滑肌细胞的处理增加了胰岛素受体底物-1 (IRS-1) 的蛋白酶体降解,并减弱了胰岛素诱导的 Akt 磷酸化和葡萄糖摄取 .
血栓形成
心房颤动
作用机制
Target of Action
The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .
Mode of Action
1-Dehydro Aldosterone, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .
Biochemical Pathways
Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .
Pharmacokinetics
The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .
Result of Action
The action of 1-Dehydro Aldosterone results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Action Environment
The action of 1-Dehydro Aldosterone can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .
未来方向
生化分析
Biochemical Properties
1-Dehydro Aldosterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the adrenal zona glomerulosa and binds to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex translocates to the cell nucleus, modulating gene expression and translation of specific ‘aldosterone-induced’ proteins that regulate electrolyte and fluid balance .
Cellular Effects
1-Dehydro Aldosterone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase sodium influx in vascular smooth muscle cells, an effect dependent on sodium-hydrogen exchanger and independent of mineralocorticoid receptor signaling .
Molecular Mechanism
The molecular mechanism of 1-Dehydro Aldosterone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates electrogenic sodium transport by increasing the apical membrane targeting of the epithelial sodium channel (ENaC). A serine-threonine kinase, SGK, is an aldosterone-regulated gene central to this process .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of 1-Dehydro Aldosterone may change. For instance, it has been observed that hypokalemia and plasma aldosterone concentration decreased over time in patients with primary aldosteronism .
Dosage Effects in Animal Models
In animal models, the effects of 1-Dehydro Aldosterone vary with different dosages . For instance, in a double-transgenic rat model, 1-Dehydro Aldosterone dose-dependently blocked increases in aldosterone, preventing the development of cardiac and renal functional abnormalities .
Metabolic Pathways
1-Dehydro Aldosterone is involved in several metabolic pathways. It is synthesized from cholesterol via a series of enzymatic reactions, with key steps regulated by angiotensin II, extracellular potassium levels, and adrenocorticotropic hormone .
Transport and Distribution
1-Dehydro Aldosterone is transported and distributed within cells and tissues. It acts in multiple tissues to regulate blood pressure, extracellular fluid volume, and ion concentrations . Its actions take place in epithelial tissues of the kidney and colon as well as non-epithelial tissues such as the brain and cardiovascular system .
Subcellular Localization
Aldosterone, from which 1-Dehydro Aldosterone is derived, is known to bind to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex then translocates to the cell nucleus, modulating gene expression .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Dehydro Aldosterone involves a series of chemical reactions that convert starting materials into the final product. The key steps include the oxidation of aldosterone, followed by the removal of a hydrogen atom to form the double bond. The final step involves the reduction of the ketone group to form the alcohol functional group.", "Starting Materials": [ "Aldosterone", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide)", "Dehydrating agent (e.g. sulfuric acid, phosphorus pentoxide)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Oxidation of aldosterone using an oxidizing agent to form 1,2-diketone aldosterone", "Dehydration of 1,2-diketone aldosterone using a dehydrating agent to form 1-Dehydro Aldosterone", "Reduction of the ketone group in 1-Dehydro Aldosterone using a reducing agent to form 1-Dehydro Aldosterone alcohol" ] } | |
CAS 编号 |
76959-24-5 |
分子式 |
C21H28O5 |
分子量 |
360.45 |
IUPAC 名称 |
(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |
InChI 键 |
NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
同义词 |
(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
